molecular formula C14H17N3O2S B1424955 1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole CAS No. 1228552-73-5

1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole

Cat. No. B1424955
M. Wt: 291.37 g/mol
InChI Key: ZXYORYRJJGRGBS-UHFFFAOYSA-N
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Description

“1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole” is a complex organic compound that contains a pyrazole and a pyrrolidine ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The synthesis of pyrrolidine compounds can be planned on the basis of the synthetic strategies used: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives : A study detailed the synthesis of pyrazol-1-yl pyrazolo[3,4-b]pyridin-3-ol derivatives, including sulfonylated products, characterized by X-ray diffraction and computational studies. These compounds exhibit significant structural diversity and potential for further chemical modification (Shen et al., 2014).
  • Heterocyclic Sulfonamides and Sulfonyl Fluorides : Research on the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides demonstrated the versatility of sulfur-functionalized compounds in medicinal chemistry (Tucker et al., 2015).
  • Caspase-3 Inhibitory Activity : A novel synthesis approach for 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines was described, showcasing the potential of sulfonyl compounds in inhibiting caspase-3, a crucial enzyme in apoptosis (Kravchenko et al., 2005).

Biological Evaluation and Applications

  • PI3 Kinase p110α Inhibitors : Investigations into imidazo[1,2-a]pyridine derivatives, including those with sulfonyl groups, revealed their efficacy as novel p110α inhibitors, with implications for cancer therapy (Hayakawa et al., 2007).
  • Antimicrobial Activity : Some studies focused on the antimicrobial properties of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, demonstrating the potential of these compounds in combating various bacterial and fungal infections (El‐Emary et al., 2002).

properties

IUPAC Name

1-[1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-12-3-5-14(6-4-12)20(18,19)16-10-7-13(11-16)17-9-2-8-15-17/h2-6,8-9,13H,7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYORYRJJGRGBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501188810
Record name 1-[1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole

CAS RN

1228552-73-5
Record name 1-[1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228552-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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